molecular formula C13H8FNO4 B6415028 4-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% CAS No. 1261905-20-7

4-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95%

Cat. No. B6415028
CAS RN: 1261905-20-7
M. Wt: 261.20 g/mol
InChI Key: PMQBDIBPQLGOQR-UHFFFAOYSA-N
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Description

4-(4-Carboxy-3-fluorophenyl)nicotinic acid (4-CFPN) is an organic compound that has been used in scientific research for a variety of purposes. 4-CFPN is a derivative of nicotinic acid, and it is an important component in the synthesis of various compounds. It has been used in a variety of biochemical, physiological, and medical research studies, and it has been found to have a number of advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% is not fully understood. However, it is believed that 4-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% binds to the active sites of the enzymes it is targeting, and this binding inhibits the activity of the enzyme. This mechanism of action is similar to that of other inhibitors of enzymes, such as acetylcholinesterase inhibitors, which bind to the active site of the enzyme and inhibit its activity.
Biochemical and Physiological Effects
4-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme p-hydroxybenzoic acid hydroxylase, which is involved in the biosynthesis of aromatic compounds in plants. Additionally, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Finally, it has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the regulation of inflammation in cells.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% in laboratory experiments has a number of advantages and limitations. One advantage is that 4-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% is relatively inexpensive and easy to synthesize. Additionally, it is a relatively stable compound, which makes it ideal for use in laboratory experiments. Finally, 4-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% has been found to be effective at inhibiting the activity of a variety of enzymes, which makes it a useful tool in biochemical and physiological research.
However, there are also some limitations to the use of 4-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% in laboratory experiments. One limitation is that the mechanism of action of 4-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% is not fully understood, which can make it difficult to predict its effects in certain experiments. Additionally, 4-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% can be toxic in high concentrations, and it can be difficult to accurately measure the concentration of 4-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% in a laboratory experiment.

Future Directions

There are a number of potential future directions for research on 4-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95%. One potential direction is to investigate the mechanism of action of 4-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% in more detail. Additionally, further research could be conducted on the biochemical and physiological effects of 4-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95%, as well as its potential applications in medicine. Finally, further research could be conducted on the advantages and limitations of using 4-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% in laboratory experiments, as well as ways to improve its efficacy and safety.

Synthesis Methods

4-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% can be synthesized through an acylation reaction between 4-fluorobenzonitrile and nicotinic acid. This reaction is typically carried out in a basic medium, such as sodium hydroxide or potassium hydroxide, and the resulting product is a 4-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% product with a purity of 95%. The reaction is typically conducted at temperatures between 110 and 120 degrees Celsius, and it is typically completed in a few hours. The reaction can also be carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the 4-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% product.

Scientific Research Applications

4-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% has been used in a variety of scientific research studies. It has been used in studies of plant physiology, as it has been found to be an effective inhibitor of the enzyme p-hydroxybenzoic acid hydroxylase, which is involved in the biosynthesis of aromatic compounds in plants. It has also been used in studies of animal physiology, as it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 4-(4-Carboxy-3-fluorophenyl)nicotinic acid, 95% has been used in studies of cell biology, as it has been found to inhibit the enzyme cyclooxygenase-2, which is involved in the regulation of inflammation in cells.

properties

IUPAC Name

4-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-11-5-7(1-2-9(11)12(16)17)8-3-4-15-6-10(8)13(18)19/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQBDIBPQLGOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=NC=C2)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692652
Record name 4-(4-Carboxy-3-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Carboxy-3-fluorophenyl)nicotinic acid

CAS RN

1261905-20-7
Record name 4-(4-Carboxy-3-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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